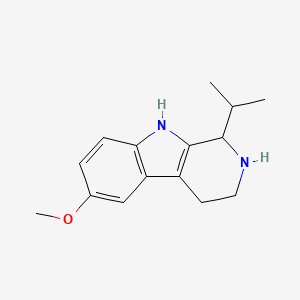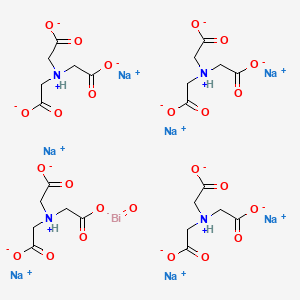
Bismuth sodium triglycollamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth sodium triglycollamate, also known as nitrilotriacetic acid bismuth complex sodium salt, is a compound with the molecular formula C24H28BiN4Na7O25. It is known for its therapeutic applications, particularly in systemic bismuth therapy. This compound is effective in treating conditions such as lupus erythematosus and has been used in various biomedical applications .
Méthodes De Préparation
Bismuth sodium triglycollamate can be synthesized through several methods. One common synthetic route involves the reaction of nitrilotriacetic acid with bismuth nitrate in the presence of sodium hydroxide. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired complex. Industrial production methods often involve large-scale reactions in aqueous solutions, followed by purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Bismuth sodium triglycollamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions can produce bismuth metal .
Applications De Recherche Scientifique
Bismuth sodium triglycollamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques. In biology and medicine, it has been studied for its therapeutic effects, particularly in treating gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, it has applications in industry, such as in the production of bismuth-based materials for electronic and optical devices .
Mécanisme D'action
The mechanism of action of bismuth sodium triglycollamate involves several molecular targets and pathways. It is known to inhibit various enzymes produced by pathogens, such as urease and catalase, which are essential for their survival. Additionally, it disrupts the intracellular iron metabolism and reduces the adhesion of pathogens to host cells. These actions collectively contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Bismuth sodium triglycollamate can be compared with other bismuth-based compounds, such as bismuth subsalicylate and bismuth oxychloride. While all these compounds share similar therapeutic properties, this compound is unique in its specific molecular structure and the range of applications it offers. Other similar compounds include bismuth nitrate and bismuth citrate, which also have therapeutic uses but differ in their chemical properties and mechanisms of action .
Propriétés
Numéro CAS |
5798-43-6 |
|---|---|
Formule moléculaire |
C24H28BiN4Na7O25 |
Poids moléculaire |
1142.4 g/mol |
Nom IUPAC |
heptasodium;2-[bis(carboxylatomethyl)azaniumyl]acetate;2-[carboxylatomethyl-(2-oxo-2-oxobismuthanyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/4C6H9NO6.Bi.7Na.O/c4*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;;;;;;/h4*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;;;;;;;/q;;;;8*+1;/p-8 |
Clé InChI |
HCMDBCQMTCRYHB-UHFFFAOYSA-F |
SMILES canonique |
C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)O[Bi]=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


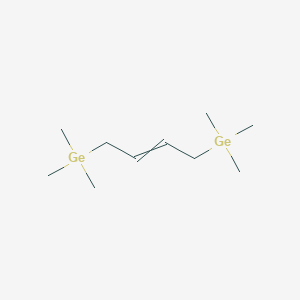
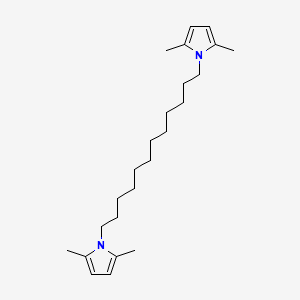
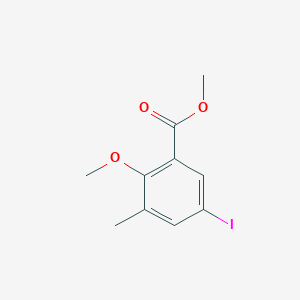
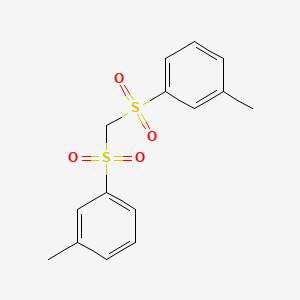
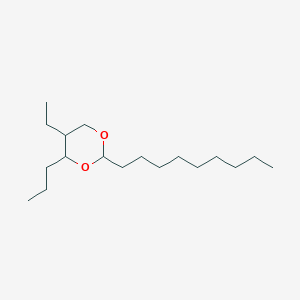
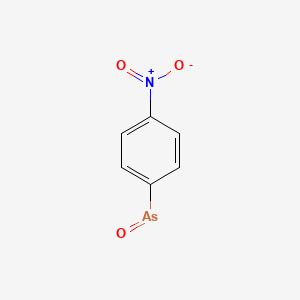

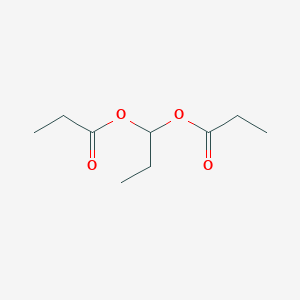
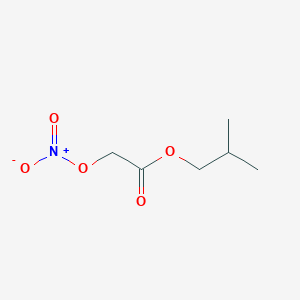
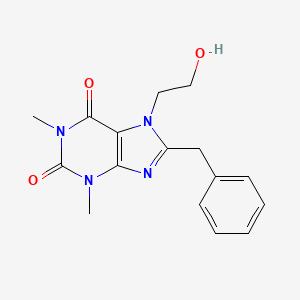
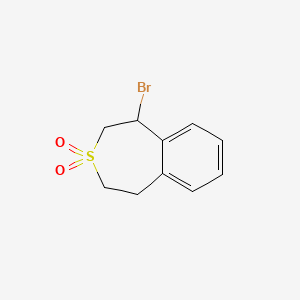
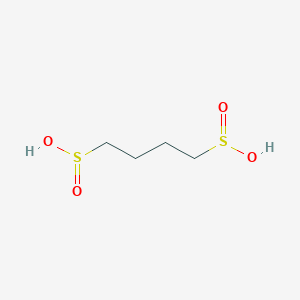
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
